5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride
Overview
Description
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is used in the synthesis of novel heterocyclic systems. A study by Labanauskas et al. (2004) involved the synthesis of 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a previously unknown heterocyclic system, which underscores the utility of this compound in creating new chemical structures (Labanauskas et al., 2004).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including this compound, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against tested microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Antibacterial Activity
Plech et al. (2011) prepared novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and assessed their antibacterial activity. This research highlights the role of this compound in the development of antibacterial agents (Plech et al., 2011).
Ring Transformation and Complex Formation
Ferwanah et al. (2005) conducted research on the ring transformation and complex formation of 3-acetyl-4,5-dihydro-1,2,4-triazole oximes, which could involve this compound. This study contributes to understanding the complex chemistry and potential applications of these compounds (Ferwanah et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this compound belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols, disrupting membrane structure and function .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its potential mode of action. Ergosterol is a major component of the fungal cell membrane, and its disruption can lead to altered cell permeability and impaired growth of the fungus .
Result of Action
Based on its potential mode of action, it can be inferred that the compound may disrupt fungal cell membrane structure and function, leading to impaired growth of the fungus .
Properties
IUPAC Name |
3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKALELIIHGVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-77-3 | |
Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.